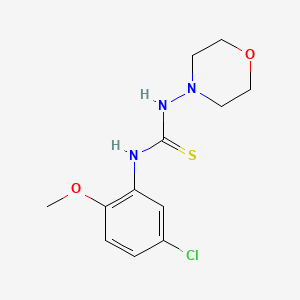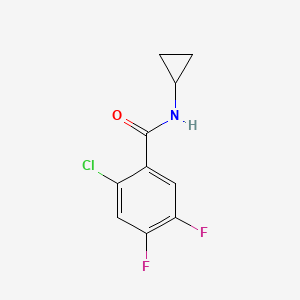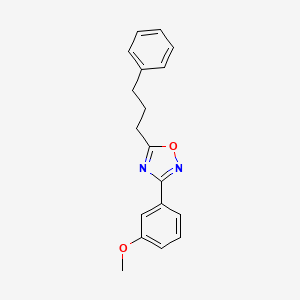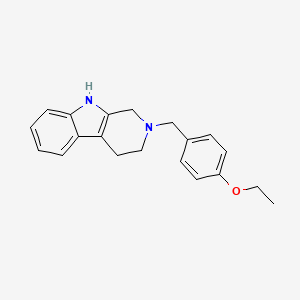
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. In cancer, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK, a key regulator of cellular energy homeostasis that plays a crucial role in metabolism, cell growth, and autophagy. AMPK is activated by various stimuli, including low energy levels, exercise, and certain drugs. N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation by N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. In skeletal muscle cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea increases glucose uptake and insulin sensitivity by activating AMPK and stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In liver cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea inhibits gluconeogenesis and promotes fatty acid oxidation, leading to decreased blood glucose levels and improved lipid metabolism. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea induces apoptosis and inhibits cell proliferation by activating AMPK and inhibiting the mTOR pathway. In animal models of neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea protects against neuronal damage and improves cognitive function by activating AMPK and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its specificity for AMPK, its ability to activate AMPK in vivo, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, including the development of more potent and selective AMPK activators, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea on AMPK and its downstream pathways, as well as its potential off-target effects and toxicity.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 5-chloro-2-methoxyaniline with morpholine and thiourea in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea in high yield and purity.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-17-11-3-2-9(13)8-10(11)14-12(19)15-16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYZLKCFJTFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)

